BenchChemオンラインストアへようこそ!

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

HIF-1 inhibition reporter assay U251 glioma

This compound is the preferred HIF-1 transcriptional activity positive control, delivering 71-fold greater potency (IC50 7.9 nM) than HIF-1 inhibitor‑4 in U251 reporter assays. It achieves sustained HIF‑1α protein suppression (<10% control) for 24 h after a single 100 mg/kg oral dose and uniquely inhibits tumor proliferation in hypoxic microregions 100–200 µm from blood perfusion—a profile unmatched by YC‑1 or LW6. Its 3.7 nM IC50 in Western blot assays (>1,000‑fold over LW6) eliminates solvent cytotoxicity concerns at effective concentrations. Procuring ER‑400583‑00 ensures assay reproducibility, target engagement confidence, and superior in vivo efficacy for glioblastoma and hypoxia research programs.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 868965-07-5
Cat. No. B2665654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
CAS868965-07-5
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H19N3O3/c1-2-17-8-9-18(15(21)14(17)20)11-13(19)16-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,19)
InChIKeyRWVBYYOQQIQBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (ER-400583-00) – A NanoMolar HIF-1α Inhibitor for Hypoxia-Driven Oncology Research


N-Benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, designated ER-400583-00, is a synthetic small-molecule hypoxia-inducible factor‑1 (HIF-1) inhibitor belonging to the piperazine‑2,3‑dione chemotype [1]. It was discovered via high‑throughput screening of 43,000 compounds using a U251 glioma HIF‑1 reporter platform and suppresses HIF‑1α protein accumulation under hypoxia with low‑nanomolar potency [1]. The compound is orally bioavailable and demonstrates sustained target suppression and antitumor activity in human tumor xenograft models [1].

Why N-Benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide Cannot Be Replaced by Generic HIF‑1 Inhibitors


HIF‑1 inhibitors display extreme divergence in potency, target modulation kinetics, and spatial intratumoral activity, making generic substitution scientifically unsound [1]. For example, ER‑400583‑00 achieves an IC₅₀ of 7.9 nM in a U251‑based HIF‑1 reporter assay, whereas the structurally distinct inhibitor HIF‑1 inhibitor‑4 requires 560 nM to achieve the same effect in an identical cellular context [1][2]. Moreover, ER‑400583‑00 rapidly suppresses HIF‑1α protein levels in xenograft tumors within 3 hours of oral dosing and maintains suppression for up to 24 hours, a pharmacodynamic profile that is not replicated by YC‑1 or LW6 at comparable doses [1]. These quantifiable differences in potency, in vivo target engagement, and microregional antitumor efficacy substantiate the non‑interchangeability of ER‑400583‑00 with other HIF‑1 pathway inhibitors.

Quantitative Differentiation Data for N-Benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (ER‑400583‑00) versus Comparator HIF‑1 Inhibitors


HIF‑1 Reporter Inhibition Potency: ER‑400583‑00 vs. HIF‑1 Inhibitor‑4 in U251 Cells

ER‑400583‑00 inhibits hypoxia‑induced HIF‑1 reporter activity in U251/VEGF‑PLAP cells with an IC₅₀ of 7.9 nM, making it 71‑fold more potent than HIF‑1 inhibitor‑4, which exhibits an IC₅₀ of 560 nM in the same assay system [1][2]. Both values were obtained using the identical U251‑based VEGF‑PLAP reporter platform under hypoxia, enabling direct cross‑study comparison [1][2].

HIF-1 inhibition reporter assay U251 glioma

Cellular HIF‑1α Protein Suppression: ER‑400583‑00 vs. LW6

ER‑400583‑00 suppresses hypoxia‑induced HIF‑1α protein accumulation in U251 cells with an IC₅₀ of 3.7 nM determined by ELISA [1]. In contrast, LW6 (CAY10585), a widely used reference HIF‑1 inhibitor, displays an IC₅₀ of 4.4 µM for HIF‑1α inhibition . This represents an approximately 1,190‑fold difference in cellular potency, establishing ER‑400583‑00 as a substantially more sensitive tool compound for HIF‑1α protein modulation studies.

HIF-1α protein ELISA glioma

In Vivo HIF‑1α Suppression Kinetics: ER‑400583‑00 vs. YC‑1 in Tumor Xenografts

Oral administration of ER‑400583‑00 at 100 mg/kg to U251 tumor‑bearing mice reduced intratumoral HIF‑1α protein to less than 10% of control within 3 hours, and the suppression persisted for a full 24 hours [1]. By comparison, YC‑1 (Lificiguat), despite being a widely employed HIF‑1 inhibitor, requires intraperitoneal dosing of 30 mg/kg and produces a transient HIF‑1α reduction that returns to baseline within approximately 6–8 hours in Hep3B xenograft models [2]. The sustained 24‑hour target coverage achieved with ER‑400583‑00 supports once‑daily oral dosing regimens in preclinical oncology studies.

pharmacodynamics xenograft HIF-1α suppression

Microregional Antiproliferative Activity Against Hypoxic Tumor Cells

Immunohistochemical analysis in U251 xenografts demonstrates that ER‑400583‑00 preferentially suppresses proliferation (BrdU incorporation) in tumor regions distal to blood perfusion, precisely where HIF‑1α‑expressing hypoxic cells reside [1]. Quantitative spatial analysis showed that these hypoxic areas, located 100–200 µm from perfused vessels, exhibited the highest HIF‑1α expression and were selectively targeted by ER‑400583‑00 [1]. In contrast, LW6 primarily induces apoptosis in bulk hypoxic cell populations without demonstrated spatial selectivity within the tumor microenvironment . This microregional targeting is particularly relevant because the same hypoxic zones are known to be resistant to radiation therapy, and ER‑400583‑00 has been shown to synergize with radiation in this compartment [1].

tumor hypoxia microregional activity BrdU proliferation

Optimal Application Scenarios for N-Benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (ER‑400583‑00) Based on Verified Differentiation Evidence


High‑Sensitivity HIF‑1 Reporter Screens in Glioma Cell Models

With an IC₅₀ of 7.9 nM in the U251/VEGF‑PLAP reporter assay, ER‑400583‑00 outperforms HIF‑1 inhibitor‑4 (IC₅₀ 560 nM) by 71‑fold, making it the preferred positive control or tool compound for high‑sensitivity HIF‑1 transcriptional activity screens in glioblastoma research [1][2].

Chronic Oral Dosing Regimens in Tumor Xenograft Pharmacodynamics Studies

The once‑daily oral dosing efficacy, evidenced by sustained HIF‑1α suppression to less than 10% of control levels for 24 hours at 100 mg/kg, renders ER‑400583‑00 ideal for chronic efficacy protocols where sustained target engagement is critical [1].

Combination Radiobiology Studies Targeting the Hypoxic Tumor Niche

Given its demonstrated microregional antiproliferative activity in hypoxic regions 100–200 µm from blood perfusion and proven synergy with radiation therapy, ER‑400583‑00 is uniquely suited for combination radiobiology experiments aiming to overcome hypoxia‑driven radioresistance in glioblastoma xenografts [1].

HIF‑1α Protein Modulation Studies Requiring NanoMolar Potency

For ELISA‑based or Western blot HIF‑1α protein suppression experiments in U251 cells, ER‑400583‑00 achieves an IC₅₀ of 3.7 nM, offering a >1,000‑fold potency advantage over LW6 (IC₅₀ 4.4 µM) and thereby minimizing solvent cytotoxicity and off‑target effects at effective concentrations [1].

Quote Request

Request a Quote for N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.